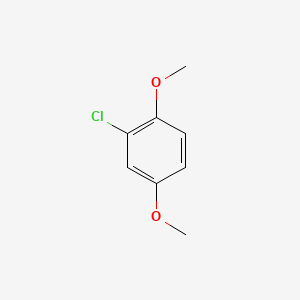









|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[O:10][CH3:11].C1N2CN3CN(C2)CN1C3.[C:22]([O-])(O)=[O:23].[Na+]>C(O)(C(F)(F)F)=O>[Cl:1][C:2]1[C:3]([O:10][CH3:11])=[CH:4][C:5]([CH:22]=[O:23])=[C:6]([O:8][CH3:9])[CH:7]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC(=C1)OC)OC
|
|
Name
|
|
|
Quantity
|
20.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
|
Name
|
ice
|
|
Quantity
|
250 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
243 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)(C(F)(F)F)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
95 °C
|
|
Type
|
CUSTOM
|
|
Details
|
to stir for 5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
|
Type
|
WAIT
|
|
Details
|
After 5 h
|
|
Duration
|
5 h
|
|
Type
|
ADDITION
|
|
Details
|
the hot brown solution was poured into a 2 L Erlenmeyer flask
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting yellow precipitate was filtered through Celite
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in Et2O
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water, brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|


Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=C(C=O)C=C1OC)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 29 g | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 99.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |